

1-Methylpiperidine-4-carboxamide chemical structure and analysis

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **1-Methylpiperidine-4-carboxamide**

Cat. No.: **B1362588**

[Get Quote](#)

An In-Depth Technical Guide to **1-Methylpiperidine-4-carboxamide**: Structure, Synthesis, and Analysis

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of **1-Methylpiperidine-4-carboxamide**, a key heterocyclic building block in modern medicinal chemistry. Tailored for researchers, scientists, and drug development professionals, this document delves into the molecule's structural characteristics, synthetic pathways, and detailed analytical methodologies. The focus is on the practical application of these techniques, explaining the causality behind experimental choices to ensure robust and reproducible results.

Introduction: The Significance of the Piperidine Scaffold

The piperidine ring is a privileged scaffold in drug discovery, appearing in numerous approved pharmaceuticals. Its saturated, six-membered heterocyclic structure allows for precise three-dimensional positioning of substituents, making it an ideal framework for optimizing drug-target interactions. **1-Methylpiperidine-4-carboxamide** (CAS No. 62718-28-9) is a valuable derivative within this class.^{[1][2]} It serves as a crucial intermediate and structural motif in the development of novel therapeutics, including potent antimalarial agents, anticancer compounds targeting multiple kinases, and inhibitors of secretory glutaminyl cyclase (sQC), a promising target for Alzheimer's disease treatment.^{[3][4]} Understanding its chemical properties and

establishing rigorous analytical methods for its characterization are therefore paramount for any research and development program utilizing this compound.

Chemical Structure and Physicochemical Properties

The foundational step in characterizing any chemical entity is a thorough understanding of its structure and inherent properties.

Chemical Structure

The IUPAC name for this compound is **1-methylpiperidine-4-carboxamide**.^[1] Its structure consists of a piperidine ring N-alkylated with a methyl group and substituted at the C4 position with a primary carboxamide group.

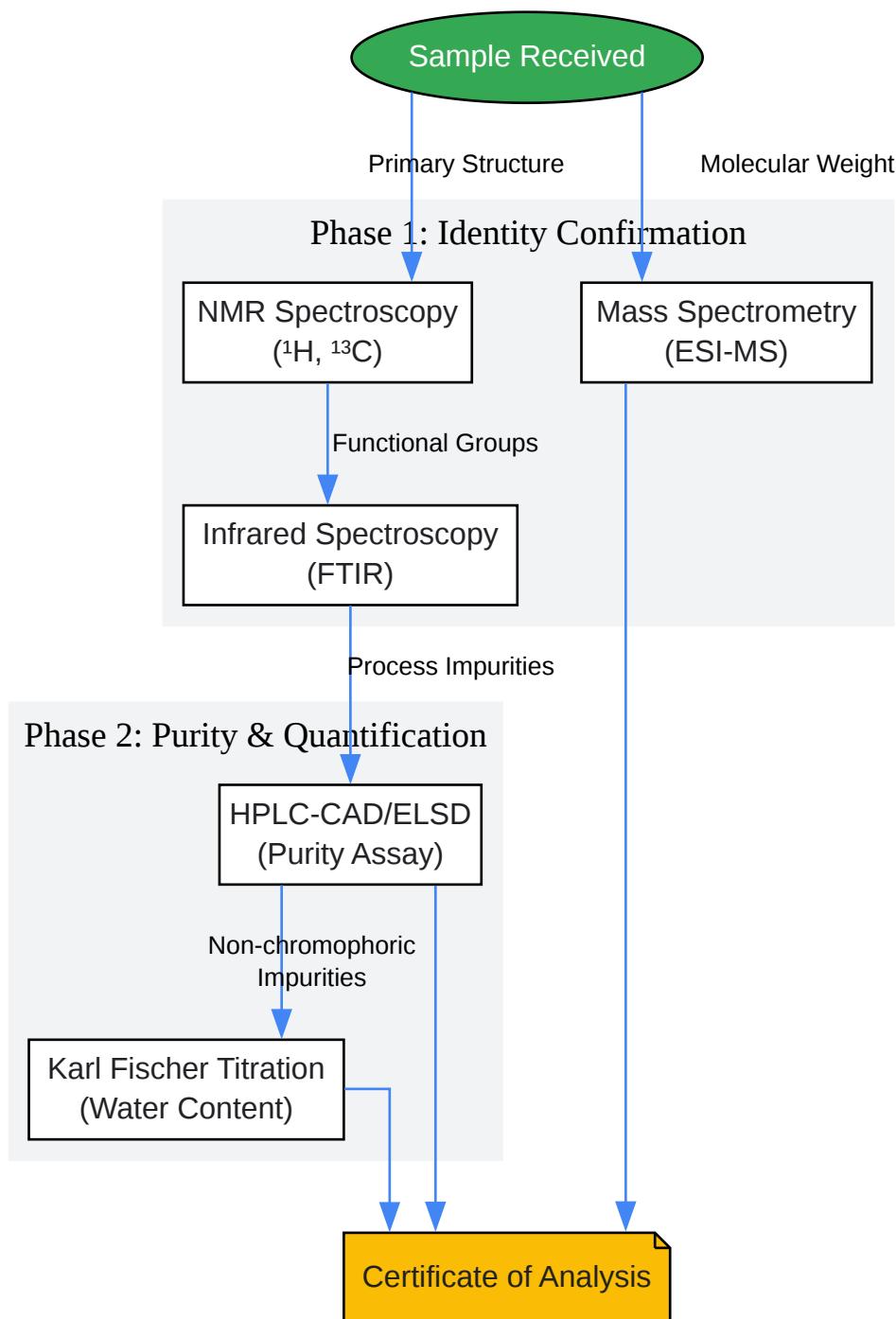
Caption: 2D Chemical Structure of **1-Methylpiperidine-4-carboxamide**.

Physicochemical Data

A summary of key computed and experimental properties is essential for experimental design, including solubility testing, formulation, and analytical method development.

Property	Value	Source
Molecular Formula	C ₇ H ₁₄ N ₂ O	PubChem[1]
Molecular Weight	142.20 g/mol	PubChem[1]
CAS Number	62718-28-9	PubChem[1]
IUPAC Name	1-methylpiperidine-4-carboxamide	PubChem[1]
SMILES	CN1CCC(CC1)C(=O)N	PubChem[1]
Boiling Point	286.1°C at 760 mmHg (Predicted)	LookChem[5]
Density	1.046 g/cm ³ (Predicted)	LookChem[5]
LogP	0.45 (Predicted)	LookChem[5]
Topological Polar Surface Area	46.3 Å ²	PubChem[1]

Synthesis Pathways


The synthesis of **1-Methylpiperidine-4-carboxamide** can be approached through several routes, typically starting from piperidine-4-carboxylic acid or its derivatives. A common and efficient laboratory-scale synthesis involves two key steps:

- **Amidation of a Carboxylic Acid Ester:** The synthesis often begins with a commercially available ester, such as methyl 1-methylpiperidine-4-carboxylate. This ester can be synthesized by reacting 1-methylisonipecotic acid hydrochloride with methanol in the presence of a reagent like thionyl chloride.^[6] The resulting ester is then subjected to ammonolysis, where it is treated with ammonia (or a source thereof) to form the primary amide.
- **Reductive Amination:** An alternative route starts with 4-carboxamidopiperidine. This precursor undergoes reductive amination using formaldehyde in the presence of a reducing agent like sodium triacetoxyborohydride ($\text{NaBH}(\text{OAc})_3$) to introduce the N-methyl group.^[5]

Expert Insight: The choice of synthetic route often depends on the starting material's availability and cost. The reductive amination approach is highly efficient and selective, making it a preferred method in many contexts due to its mild reaction conditions and high yields.

Comprehensive Analytical Characterization

Rigorous analytical testing is non-negotiable to confirm the identity, purity, and stability of a compound intended for research or drug development. The following workflow outlines a logical approach to the analysis of **1-Methylpiperidine-4-carboxamide**.

[Click to download full resolution via product page](#)

Caption: A logical workflow for the analytical characterization of **1-Methylpiperidine-4-carboxamide**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for unambiguous structure elucidation. Both ^1H and ^{13}C NMR should be performed.

- ^1H NMR Analysis: The proton NMR spectrum provides information on the number of different types of protons and their connectivity. For **1-Methylpiperidine-4-carboxamide**, one would expect to see:
 - A singlet corresponding to the N-methyl group (CH_3).
 - Multiplets for the piperidine ring protons (CH_2 and CH).
 - Broad singlets for the amide protons (NH_2), which are exchangeable with D_2O .^[7]
- ^{13}C NMR Analysis: The carbon NMR spectrum confirms the carbon framework of the molecule. Key expected signals include:
 - A peak for the carbonyl carbon of the amide.
 - Signals for the distinct carbons of the piperidine ring.
 - A signal for the N-methyl carbon.

Causality Behind Experimental Choices: The choice of solvent is critical. A solvent like Deuterated Chloroform (CDCl_3) will show the amide protons, while Deuterium Oxide (D_2O) will cause them to exchange, leading to their disappearance from the spectrum.^[7] This experiment is a definitive way to identify labile protons associated with N-H or O-H bonds.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound, providing strong evidence for its identity.

- Technique: Electrospray Ionization (ESI) is the preferred method for a polar molecule like this. It is a soft ionization technique that typically results in a prominent protonated molecular ion $[\text{M}+\text{H}]^+$.
- Expected Result: For a molecular formula of $\text{C}_7\text{H}_{14}\text{N}_2\text{O}$, the monoisotopic mass is 142.11 Da.^[1] The ESI-MS spectrum in positive ion mode should show a major peak at m/z 143.12,

corresponding to the $[M+H]^+$ ion. High-resolution mass spectrometry (HRMS) can further confirm the elemental composition to within a few parts per million (ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent tool for identifying the functional groups present in a molecule.

- Expected Absorptions:
 - N-H Stretch: Primary amides typically show two bands in the region of 3100-3500 cm^{-1} , corresponding to the symmetric and asymmetric stretching of the N-H bonds.[7]
 - C=O Stretch (Amide I band): A strong, sharp absorption peak around 1630-1680 cm^{-1} .
 - N-H Bend (Amide II band): An absorption peak around 1550-1640 cm^{-1} .
 - C-H Stretch: Aliphatic C-H stretching bands will be observed just below 3000 cm^{-1} .
 - C-N Stretch: Typically found in the fingerprint region (1000-1350 cm^{-1}).[7]

High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for determining the purity of pharmaceutical compounds and intermediates.

Challenge & Rationale: **1-Methylpiperidine-4-carboxamide** lacks a significant UV chromophore, making detection by standard UV-Vis detectors challenging and insensitive. Therefore, a "universal" detector that does not rely on light absorption is required. A Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) is ideal. Furthermore, the compound is polar and may show poor retention on standard reversed-phase columns. To overcome this, an ion-pairing agent is often employed.[8]

Protocol: Purity Determination by HPLC-CAD

- **Instrumentation:** HPLC system equipped with a quaternary pump, autosampler, column oven, and a Charged Aerosol Detector (CAD).
- **Column:** Atlantis C18, 150 x 4.6 mm, 3.5 μm particle size, or equivalent.

- Mobile Phase A: 0.1% Heptafluorobutyric acid (HFBA) in water. (HFBA acts as an ion-pairing agent to improve retention of the basic analyte).[8]
- Mobile Phase B: Acetonitrile.
- Flow Rate: 1.0 mL/min.
- Column Temperature: 40°C.
- Injection Volume: 10 μ L.
- CAD Settings: Nitrogen gas pressure at 35 psi.
- Gradient Program:
 - 0-2 min: 10% B
 - 2-15 min: 10% to 70% B
 - 15-18 min: 70% B
 - 18-18.1 min: 70% to 10% B
 - 18.1-25 min: 10% B (re-equilibration)
- Sample Preparation: Accurately weigh approximately 25 mg of **1-Methylpiperidine-4-carboxamide** and dissolve in 25 mL of a 50:50 mixture of water and acetonitrile to achieve a 1 mg/mL solution.
- System Suitability: Before sample analysis, inject a standard solution five times. The relative standard deviation (RSD) for the peak area should be $\leq 2.0\%$. The tailing factor for the main peak should be between 0.8 and 1.5.
- Analysis: Inject the sample solution and integrate all peaks. Calculate the purity by the area percent method.

Safety and Handling

Proper handling is essential to ensure laboratory safety. Based on available Safety Data Sheets (SDS), **1-Methylpiperidine-4-carboxamide** and its precursors should be handled with care.

- Hazards: May cause skin, eye, and respiratory irritation.[9][10]
- Precautions for Safe Handling:
 - Handle in a well-ventilated place, preferably within a chemical fume hood.[11][12]
 - Wear appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat.[9]
 - Avoid formation of dust and aerosols.[12]
 - Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[11]
- Storage Conditions:
 - Store in a tightly closed container in a dry, cool, and well-ventilated place.[12]
 - Protect from moisture and store under an inert atmosphere for long-term stability.[9][11]

Conclusion

1-Methylpiperidine-4-carboxamide is a molecule of significant interest in contemporary drug discovery. Its synthesis is well-established, and its characterization can be achieved through a multi-technique analytical approach. The methodologies described in this guide, from structural elucidation by NMR and MS to purity assessment by a tailored HPLC-CAD method, provide a robust framework for ensuring the quality and integrity of this compound. By understanding the scientific principles behind each experimental choice, researchers can confidently generate reliable data, accelerating their research and development efforts.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1-Methylpiperidine-4-carboxamide | C7H14N2O | CID 339011 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. 1-Methylpiperidine-4-carboxamide|62718-28-9 [benchchem.com]
- 4. Piperidine-4-carboxamide as a new scaffold for designing secretory glutaminyl cyclase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 1-METHYLPIPERIDINE-4-CARBOXAMIDE | lookchem [lookchem.com]
- 6. prepchem.com [prepchem.com]
- 7. Amine - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. fishersci.co.uk [fishersci.co.uk]
- 10. N-methylpiperidine-4-carboxamide | C7H14N2O | CID 2760460 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. fishersci.com [fishersci.com]
- 12. chemicalbook.com [chemicalbook.com]
- To cite this document: BenchChem. [1-Methylpiperidine-4-carboxamide chemical structure and analysis]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1362588#1-methylpiperidine-4-carboxamide-chemical-structure-and-analysis>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com